Polyvinyl acetate phthalate

Description

Properties

IUPAC Name |

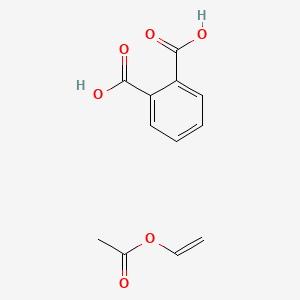

ethenyl acetate;phthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.C4H6O2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-6-4(2)5/h1-4H,(H,9,10)(H,11,12);3H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJQXGBDWAGQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=C.C1=CC=C(C(=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956012 | |

| Record name | Benzene-1,2-dicarboxylic acid--ethenyl acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34481-48-6, 53237-50-6 | |

| Record name | Polyvinyl acetate phthalate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034481486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenol, homopolymer, acetate 1,2-benzenedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053237506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenol, homopolymer, acetate 1,2-benzenedicarboxylate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene-1,2-dicarboxylic acid--ethenyl acetate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Polymerization Research of Polyvinyl Acetate Phthalate

Fundamental Principles of Esterification in Polyvinyl Acetate (B1210297) Phthalate (B1215562) Synthesis

The core of PVAP synthesis lies in the esterification of a partially hydrolyzed polyvinyl acetate. smolecule.com This reaction transforms the starting polymer into a functionalized product with tailored properties.

Reaction Mechanisms of Polyvinyl Acetate with Phthalic Anhydride (B1165640)

The synthesis of PVAP involves the reaction of partially hydrolyzed polyvinyl acetate with phthalic anhydride. google.com In this process, the hydroxyl groups present on the partially hydrolyzed polyvinyl acetate backbone act as nucleophiles, attacking the carbonyl carbon of the phthalic anhydride molecule. This reaction leads to the opening of the anhydride ring and the formation of a mono-ester of phthalic acid, with the other carboxylic acid group remaining free. This free carboxylic group is a key structural feature that confers the pH-dependent solubility to PVAP. The reaction is typically carried out in an inert solvent at elevated temperatures to facilitate the esterification process. google.com The extent of phthalylation, and thus the final properties of the PVAP, can be controlled by the reaction conditions, including the ratio of reactants, temperature, and reaction time.

Catalytic Systems and Reaction Kinetics in PVAP Synthesis

The esterification reaction for PVAP synthesis is often facilitated by a catalyst. smolecule.com While the reaction can proceed without a catalyst, particularly at higher temperatures, the use of a catalyst can increase the reaction rate and allow for milder reaction conditions. Both acidic and basic catalysts can be employed. For instance, sulfuric acid has been used as a catalyst in the synthesis of a similar polymer, o-phthalic acid mono-esterified polyvinyl alcohol. researchgate.net In some patented methods, pyridine (B92270) is used as a solvent and also acts as a basic catalyst. google.com

The kinetics of the PVAP synthesis are influenced by several factors, including temperature, catalyst concentration, and the concentration of the reactants. nih.gov The reaction rate typically increases with temperature and catalyst concentration. nih.gov The study of reaction kinetics is crucial for optimizing the synthesis process to achieve the desired degree of phthalyl group substitution and molecular weight in a controlled and efficient manner. adktroutguide.com The progress of the reaction can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) to track the formation of the ester and carboxylic acid functional groups. researchgate.netnih.gov

Advanced Synthesis Approaches for Polyvinyl Acetate Phthalate Derivatives

To further tailor the properties of PVAP for specific applications, advanced synthesis methodologies have been explored. These approaches aim to control the polymer architecture, introduce new functionalities, and optimize key parameters like molecular weight and substitution degree.

Controlled Radical Polymerization Techniques for PVAP Architecture

Controlled/living radical polymerization (CRP) techniques offer a powerful tool for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. researchgate.netias.ac.in While the direct synthesis of PVAP via CRP is not commonly reported, the principles of CRP can be applied to the synthesis of the polyvinyl acetate precursor. Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and cobalt-mediated radical polymerization have been successfully employed to synthesize well-defined poly(vinyl acetate). researchgate.netrsc.org This controlled PVAc can then be subsequently functionalized with phthalic anhydride to yield PVAP with a more controlled architecture. This approach allows for the preparation of PVAP with specific block copolymer structures or other advanced architectures, which could lead to novel properties and applications. For instance, synthesizing branched polyvinyl acetate via redox-initiated radical copolymerization has been demonstrated as a facile approach. rsc.org

Graft Copolymerization Strategies for PVAP Functionalization

Graft copolymerization is a versatile method for modifying the properties of polymers by attaching side chains of a different polymer onto the main polymer backbone. researchgate.netscirp.org In the context of PVAP, graft copolymerization can be used to introduce new functionalities and alter its physical and chemical properties. For example, grafting other polymer chains onto the PVAP backbone could enhance its mucoadhesive properties, modify its dissolution profile, or improve its compatibility with certain drugs. nih.gov

One approach involves using a "grafting-from" technique, where initiator sites are created on the PVAP backbone, and a second monomer is then polymerized from these sites. researchgate.net Alternatively, a "grafting-to" method can be used, where pre-synthesized polymer chains with reactive end groups are attached to the PVAP backbone. ucl.ac.uk The choice of the grafted polymer and the grafting technique allows for the creation of a wide range of functionalized PVAP derivatives with tailored properties.

Optimization of Reaction Conditions for Molecular Weight and Substitution Degree Control

The molecular weight and the degree of phthalyl substitution are critical parameters that determine the performance of PVAP. The United States Pharmacopeia specifies that PVAP should contain between 55.0% and 62.0% of phthalyl groups. drugfuture.com The molecular weight of the starting polyvinyl acetate and the reaction conditions of the esterification process directly influence these properties. google.com

Key parameters that can be optimized include:

Reaction Temperature: Higher temperatures generally lead to a higher degree of substitution but can also cause degradation of the polymer. smolecule.com

Reaction Time: Longer reaction times typically result in a higher degree of substitution. researchgate.net

Catalyst Concentration: The amount of catalyst can affect the reaction rate and the final degree of substitution. researchgate.netunizar.es

Reactant Ratio: The molar ratio of phthalic anhydride to the hydroxyl groups on the polyvinyl acetate backbone is a crucial factor in controlling the degree of substitution.

By carefully controlling these parameters, it is possible to synthesize PVAP with a specific molecular weight and degree of substitution, thereby tailoring its properties for optimal performance in pharmaceutical formulations.

Interactive Data Table: Factors Influencing PVAP Synthesis

| Parameter | Effect on Molecular Weight | Effect on Substitution Degree |

| Reaction Temperature | Can lead to degradation at very high temperatures. | Increases with temperature. |

| Reaction Time | Generally has a minor effect on the final polymer molecular weight. | Increases with time until equilibrium is reached. |

| Catalyst Concentration | Can influence side reactions that may affect molecular weight. | Increases with higher catalyst concentration. |

| Reactant Ratio (Phthalic Anhydride/PVOH) | Not a direct influence on the final polymer molecular weight. | Directly proportional; higher ratio leads to higher substitution. |

Industrial Scale-Up Research and Process Optimization in PVAP Production

The transition from laboratory-scale synthesis to industrial production of this compound (PVAP) necessitates rigorous research into scalable and efficient manufacturing processes. A key focus in recent years has been the optimization of production methodologies to ensure consistent product quality, enhance efficiency, and adhere to increasingly stringent environmental and safety standards. This section explores critical aspects of industrial scale-up, with a particular emphasis on hot-melt extrusion as a modern processing technique, the influence of various process parameters on the final polymer attributes, and the drive towards more sustainable manufacturing practices.

Hot-Melt Extrusion (HME) as a Processing Methodology for PVAP

Hot-Melt Extrusion (HME) has emerged as a significant technology in pharmaceutical manufacturing, offering a solvent-free method for producing a variety of dosage forms, including amorphous solid dispersions. nih.govdiva-portal.org For a polymer like PVAP, which has a high glass transition temperature, HME presents a viable, continuous processing option. diva-portal.orgresearchgate.net However, the inherent properties of PVAP, particularly its high melt viscosity, present challenges to its processability via HME.

Research has shown that neat PVAP is difficult to extrude. researchgate.net To overcome this, plasticizers are incorporated into the formulation. Studies have evaluated various plasticizers, with polyethylene (B3416737) glycol (PEG), particularly PEG 3000, being identified as an effective agent to reduce the glass transition temperature and melt viscosity of PVAP, thus enabling extrusion at lower, more manageable temperatures. researchgate.net For instance, the addition of 10% (w/w) PEG 3000 has been demonstrated to be effective for processing. nih.govlpnu.ua This combination allows for the creation of amorphous solid dispersions which can enhance the solubility of poorly water-soluble active pharmaceutical ingredients. nih.govlpnu.ua

The HME process for PVAP typically involves blending the polymer with a plasticizer and then feeding this mixture into a heated extruder. nih.gov Inside the extruder, the material is conveyed, mixed, and melted by the rotating screws before being forced through a die to form the desired shape, such as strands or films. diva-portal.org This technique is advantageous as it is a continuous process, minimizes the use of organic solvents, and allows for the molecular-level mixing of components. diva-portal.org

Influence of Process Parameters on Polymerization and Product Attributes in HME

The quality and characteristics of the final PVAP product when processed by HME are highly dependent on the careful control of various process parameters. The primary parameters that influence the process and product attributes include temperature, feed rate, and screw speed. nih.govnih.gov

One of the main concerns during the HME of PVAP is the potential for thermal degradation, which can lead to the cleavage of its phthalic acid and acetic acid moieties. nih.govresearchgate.net The processing temperature is a critical factor; for example, a PVAP/PEG 3000 blend has been successfully extruded at temperatures of 120 °C and 140 °C. mdpi.com However, higher temperatures can increase the degradation of the polymer. researchgate.net

The feed rate of the material into the extruder also plays a crucial role. At a constant temperature, a higher feed rate can lead to an increased torque due to a higher degree of fill in the extruder barrel. mdpi.com The interplay between temperature and feed rate affects the specific mechanical energy (SME) put into the material, which is a measure of the mechanical energy input. researchgate.netmdpi.com Higher temperatures generally lead to lower melt viscosity and thus lower SME at the same feed rate. researchgate.net

The following interactive data tables, based on published research findings, illustrate the impact of HME process parameters on key attributes of a PVAP/PEG 3000 (90:10 w/w) blend.

Table 1: Effect of HME Process Parameters on Torque and Specific Mechanical Energy (SME)

| Temperature (°C) | Feed Rate (g/min) | Torque (%) | SME (kWh/kg) |

|---|---|---|---|

| 120 | 1 | 31.4 ± 1.6 | 0.470 |

| 120 | 2 | 40.4 ± 1.2 | 0.302 |

| 120 | 3 | 45.8 ± 0.6 | 0.228 |

| 140 | 1 | 19.7 ± 1.1 | 0.295 |

| 140 | 2 | 20.6 ± 0.6 | 0.154 |

| 140 | 3 | 21.2 ± 0.2 | 0.106 |

Table 2: Influence of HME Process Parameters on the Content of Free Acids in PVAP Extrudate

| Condition | Phthalic Acid (%) | Acetic Acid (%) |

|---|---|---|

| Unprocessed PVAP | 0.70 ± 0.01 | 0.66 ± 0.01 |

| 120°C, 1 g/min | 4.32 ± 0.07 | 0.75 ± 0.01 |

| 120°C, 2 g/min | 3.88 ± 0.03 | 0.72 ± 0.01 |

| 120°C, 3 g/min | 3.50 ± 0.05 | 0.70 ± 0.01 |

| 140°C, 1 g/min | 6.20 ± 0.06 | 0.94 ± 0.01 |

| 140°C, 2 g/min | 5.09 ± 0.04 | 0.85 ± 0.01 |

| 140°C, 3 g/min | 4.53 ± 0.03 | 0.80 ± 0.01 |

These tables clearly demonstrate that both higher temperatures and lower feed rates (which correspond to longer residence times) lead to an increased formation of free phthalic and acetic acid, indicating a higher degree of polymer degradation. researchgate.netmdpi.com Therefore, process optimization is a critical step to minimize degradation while ensuring a homogenous, amorphous product. Studies have also noted that the dissolution time of PVAP is only slightly influenced by these different process parameters. lpnu.uanih.gov

Development of Sustainable Synthesis Routes and Green Chemistry Principles

In line with the global push for environmentally responsible manufacturing, significant research efforts are being directed towards the development of sustainable synthesis routes for polymers like PVAP, guided by the principles of green chemistry. lpnu.ua These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and utilization of renewable feedstocks, among others. researchgate.net

For PVAP, the sustainability focus largely centers on its precursor, polyvinyl acetate (PVAc), which is synthesized from the vinyl acetate monomer (VAM). mcgroup.co.uk Traditionally, VAM production has relied on petrochemical feedstocks. mcgroup.co.uk However, research is actively exploring the use of bio-based resources. One promising approach involves the production of acetic acid, a key component for VAM synthesis, from renewable sources such as soybean oil or other forms of biomass. mdpi.comresourcewise.comresearchgate.net This bio-based acetic acid can then be reacted with ethylene, which can also be derived from renewable ethanol (B145695), to produce VAM. mdpi.com This route offers a significant reduction in the carbon footprint associated with the polymer's lifecycle. rsc.org

The application of these green chemistry principles not only mitigates the environmental impact of PVAP production but can also lead to more efficient and economically viable manufacturing processes in the long term.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Polyvinyl Acetate Phthalate Research

Vibrational Spectroscopy for Structural Elucidation and Interaction Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers valuable insights into the molecular structure and intermolecular interactions of PVAP. These non-destructive techniques probe the vibrational modes of molecules, providing a unique fingerprint of the polymer's chemical composition.

Fourier Transform Infrared (FTIR) Spectroscopy Applications in PVAP Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in PVAP and studying the effects of additives like plasticizers. The FTIR spectrum of polyvinyl acetate (B1210297) (PVAc) displays characteristic absorbance bands corresponding to its various functional groups. A strong band due to the carbonyl group (C=O) of the acetate ester is typically observed around 1728-1735 cm⁻¹. researchgate.netsciepub.com Other significant bands for PVAc include those at approximately 1433 cm⁻¹, 1370 cm⁻¹, 1224 cm⁻¹, and 1016 cm⁻¹. sciepub.com The bands at 1224 cm⁻¹ and 1016 cm⁻¹ are particularly useful for the identification and quantification of PVAc. sciepub.com

The presence of the phthalate (B1215562) group in PVAP introduces additional characteristic absorption bands. The ortho-aromatic substitution pattern of the phthalate group gives rise to a strong absorbance band around 741 cm⁻¹. hpst.cz This band, along with a doublet observed at approximately 1601 cm⁻¹ and 1581 cm⁻¹, which is attributed to the aromatic ring quadrant stretching vibration, can be used to identify and quantify phthalates. hpst.cz The region between 800 and 650 cm⁻¹ in the infrared spectrum is also beneficial for distinguishing phthalates. nih.gov

The addition of plasticizers, which are often necessary to modify the physical properties of PVAP, can be monitored using FTIR. The technique can detect the presence of plasticizers and their influence on the polymer matrix. scribd.comthermofisher.com Attenuated Total Reflectance (ATR)-FTIR is a commonly used sampling technique that allows for the direct analysis of solid samples with minimal preparation. scribd.com

Interactive Table:

Table 1: Characteristic FTIR Absorption Bands for Polyvinyl Acetate Phthalate (PVAP)| Wavenumber (cm⁻¹) | Assignment | Moiety |

|---|---|---|

| ~1730 | C=O Stretching | Acetate Group |

| ~1225 | Asymmetric C-O Stretching | Acetate Group |

| ~1016 | Symmetric C-O Stretching | Acetate Group |

| ~741 | Ortho-Aromatic C-H Bending | Phthalate Group |

Raman Spectroscopy for Molecular Structure and Conformational Analysis

Raman spectroscopy serves as a complementary technique to FTIR, providing detailed information about the molecular structure and conformation of PVAP. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. nih.gov This makes it well-suited for studying the hydrocarbon backbone and the aromatic rings of the phthalate groups in PVAP.

The Raman spectrum of PVAc shows characteristic bands at 855 cm⁻¹ and 920 cm⁻¹ (C-C stretching), 1128 cm⁻¹ (C-O stretching, O-H bending), 1360 cm⁻¹, and 1440 cm⁻¹ (C-H and O-H bending). nih.gov For phthalate esters, a set of characteristic Raman bands can be used for their identification. nih.gov For instance, vinyl acetate-based emulsions plasticized with diisobutyl phthalate (DiBP) exhibit Raman bands at 650, 1040, 1579, and 1600 cm⁻¹. nih.gov The regions between 600–700 cm⁻¹, 950–1100 cm⁻¹, and 1550–1650 cm⁻¹ are particularly important for distinguishing between plasticized and non-plasticized formulations. nih.gov

Raman spectroscopy can be used for both qualitative identification and quantitative analysis of phthalate content in polymers. nih.govdtu.dk By using appropriate reference samples, the intensity of the Raman signal for the phthalate can be correlated to its concentration within the polymer matrix. dtu.dk

Interactive Table:

Table 2: Characteristic Raman Bands for Polyvinyl Acetate and Phthalate Moieties| Wavenumber (cm⁻¹) | Assignment | Moiety |

|---|---|---|

| 855, 920 | C-C Stretching | Polyvinyl Acetate |

| 1128 | C-O Stretching, O-H Bending | Polyvinyl Acetate |

| 1360, 1440 | C-H and O-H Bending | Polyvinyl Acetate |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Architecture and Composition

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of PVAP at the atomic level. Both proton (¹H) and carbon-13 (¹³C) NMR provide quantitative and qualitative information about the polymer's architecture, composition, and the nature of its pendant groups.

Proton Nuclear Magnetic Resonance (¹H NMR) for Polymer Quantification

¹H NMR spectroscopy is a highly effective method for identifying and quantifying the components of PVAP. The ¹H NMR spectrum of PVAc exhibits characteristic signals for the methine proton of the polymer backbone and the methyl protons of the acetate group. The methine proton of the terminal vinyl acetate group can be observed at around 6.63 ppm. researchgate.net

For the phthalate moiety, the protons on the aromatic ring typically appear in the region around 7 ppm. nih.gov The α-CH₂ groups adjacent to the ester bond resonate between 3 and 4 ppm. nih.gov The quantitative nature of ¹H NMR allows for the determination of the relative amounts of the vinyl acetate and phthalate components in the copolymer. This is achieved by integrating the signals corresponding to specific protons of each moiety. ¹H NMR is sensitive enough to detect and quantify even minor components in a polymer formulation. nih.gov

Interactive Table:

Table 3: Typical ¹H NMR Chemical Shifts for this compound (PVAP)| Chemical Shift (ppm) | Assignment | Moiety |

|---|---|---|

| ~7.0 | Aromatic Protons | Phthalate |

| 3.0 - 4.0 | α-CH₂ Protons | Phthalate |

| 4.8 - 5.2 | Backbone Methine Proton | Acetate |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Backbone and Phthalate Group Characterization

¹³C NMR spectroscopy provides more detailed information about the carbon skeleton of PVAP, allowing for the characterization of the polymer backbone and the phthalate groups. In the ¹³C NMR spectrum of PVAP, the carbonyl carbon of the acetate group resonates at approximately 170 ppm. The carbonyl/carboxyl carbons of the phthalate group appear at around 167 ppm. The aromatic carbons of the phthalate ring are observed in the range of 128-134 ppm.

The methine and methylene (B1212753) carbons of the polyvinyl acetate backbone also give rise to characteristic signals. The chain methine groups in acetate and alcohol units are found between 63.3 and 68.4 ppm, while the chain methylene groups in acetate units are observed between 35.0 and 42.3 ppm. researchgate.net The methyl groups of the acetate side chains appear at approximately 20.73 ppm. researchgate.net ¹³C NMR is particularly useful for studying the microstructure of the polymer, including the distribution of the acetate and phthalate groups along the polymer chain.

Interactive Table:

Table 4: Typical ¹³C NMR Chemical Shifts for this compound (PVAP) Moieties| Chemical Shift (ppm) | Assignment | Moiety |

|---|---|---|

| ~170 | Carbonyl Carbon (C=O) | Acetate |

| ~167 | Carbonyl/Carboxyl Carbons | Phthalate |

| 128 - 134 | Aromatic Carbons | Phthalate |

| 63.3 - 68.4 | Chain Methine Carbons | Acetate/Alcohol |

| 35.0 - 42.3 | Chain Methylene Carbons | Acetate |

Thermal Analysis Techniques in PVAP Research

Thermal analysis techniques are essential for understanding the thermal properties and stability of PVAP. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the polymer's glass transition temperature, melting behavior, and thermal degradation profile.

The thermal stability of PVAP can be assessed using TGA, which measures the change in mass of a sample as a function of temperature. The degradation of PVAP can lead to the cleavage of ester linkages, releasing volatile products like acetic acid from the vinyl acetate portion and phthalic anhydride (B1165640) or related derivatives from the phthalate group.

DSC is used to determine the glass transition temperature (Tg) of PVAP. The Tg is a critical parameter that influences the material's mechanical properties and processing conditions. Neat PVAP can exhibit two glass transition temperatures, a smaller one at 46°C and a more prominent one at 116°C. The addition of plasticizers, such as polyethylene (B3416737) glycol (PEG) 3000, can lower the Tg of PVAP. For instance, a blend of PVAP with 10% (w/w) PEG 3000 was found to have a single glass transition temperature of 65.7 ± 0.1 °C. nih.gov This demonstrates the effectiveness of plasticizers in modifying the thermal properties of PVAP for specific applications like hot-melt extrusion. nih.govresearchgate.net

Interactive Table:

Table 5: Thermal Properties of this compound (PVAP) and its Blend| Material | Glass Transition Temperature (Tg) | Technique |

|---|---|---|

| Neat PVAP | 46°C and 116°C | DSC |

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Amorphous State Characterization

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. For this compound, DSC is instrumental in determining its glass transition temperature (Tg), a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is a characteristic feature of amorphous polymers like PVAP.

Research has shown that PVAP can exhibit complex thermal behavior. In one study, two distinct glass transition temperatures were observed for PVAP: a smaller transition at 46 °C and a more significant one at 116 °C. nih.gov The lower Tg might be indicative of the presence of polyvinyl acetate impurities within the polymer matrix. nih.gov In formulations where PVAP is blended with plasticizers, such as polyethylene glycol (PEG) 3000, the glass transition temperature can be significantly altered. For a blend of PVAP with 10% (w/w) PEG 3000, a single glass transition temperature was reported at approximately 65.7 ± 0.1 °C. nih.gov The absence of melting endotherms in the DSC thermograms of such blends confirms the amorphous nature of the system and the miscibility of the components. nih.gov

The determination of Tg is vital for predicting the physical stability and processing conditions of PVAP formulations. Knowledge of the glass transition helps in designing appropriate storage conditions to prevent unwanted physical changes and in optimizing manufacturing processes like hot-melt extrusion.

Table 1: Glass Transition Temperatures (Tg) of this compound and its Blend

| Sample | Glass Transition Temperature (Tg) |

| This compound (PVAP) | 46 °C and 116 °C nih.gov |

| PVAP / PEG 3000 Blend (90/10 w/w) | 65.7 ± 0.1 °C nih.gov |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment and Degradation Onset

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical tool for assessing the thermal stability of polymers like this compound and determining the onset temperature of its degradation.

In a typical TGA experiment for PVAP, the sample is heated at a constant rate, and the weight loss is recorded. A study investigating the thermal stability of PVAP utilized a temperature gradient from 25 to 350 °C with a heating rate of 10 K/min under a nitrogen purge. nih.gov Such analysis reveals the temperature at which significant weight loss begins, indicating the onset of thermal decomposition. Isothermal TGA studies, where the sample is held at a constant temperature for a period, can also be performed to assess stability over time at specific processing temperatures. For instance, isothermal investigations of PVAP have been conducted at 120 °C and 140 °C for 30 minutes. nih.gov

The degradation of PVAP is a concern, particularly in processes involving heat, such as hot-melt extrusion, as it can lead to the cleavage of the phthalate and acetate moieties. nih.gov Understanding the thermal stability profile from TGA is therefore essential for defining the processing window and ensuring the integrity of the polymer during manufacturing.

Table 2: Thermal Stability Data for this compound

| Analysis Type | Conditions | Observation |

| Dynamic TGA | 25 to 350 °C at 10 K/min nih.gov | Onset of significant weight loss indicates thermal degradation temperature. |

| Isothermal TGA | 120 °C for 30 min nih.gov | Assesses weight loss at a constant processing temperature. |

| Isothermal TGA | 140 °C for 30 min nih.gov | Assesses weight loss at a higher constant processing temperature. |

Chromatographic Methods for Molecular Weight Distribution and Purity Assessment

Chromatographic techniques are indispensable for separating and analyzing the components of a polymer sample. For this compound, these methods provide crucial information about its molecular weight distribution and can be used to identify and quantify impurities or degradation products.

Gel Permeation Chromatography (GPC) for Polymer Chain Length Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. researchgate.net The principle of GPC involves separating molecules based on their size, or more accurately, their hydrodynamic volume, as they pass through a column packed with a porous gel. Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have a longer elution time.

For this compound, GPC is used to obtain key molecular weight parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This information is critical as the molecular weight and its distribution significantly influence the physical properties of the polymer, including its viscosity, mechanical strength, and dissolution characteristics. The analysis is typically performed by dissolving the polymer in a suitable solvent and passing it through a GPC system equipped with a refractive index or other concentration-sensitive detector.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) for Polymer Identification and Degradation Product Analysis

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a highly sensitive analytical technique used for the chemical characterization of materials that are not sufficiently volatile for direct injection into a gas chromatograph. nih.gov The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), causing it to break down into smaller, volatile fragments. researchgate.net These fragments are then separated by gas chromatography and identified by mass spectrometry.

Py-GC/MS is a valuable tool for the analysis of this compound. It can be used for the unequivocal identification of the polymer by analyzing its characteristic pyrolysis products. The thermal degradation of PVAP would lead to the cleavage of the ester linkages, releasing volatile products such as acetic acid from the vinyl acetate portion and phthalic anhydride or related phthalate derivatives from the phthalate group. chromatographyonline.com The resulting pyrogram provides a chemical "fingerprint" of the polymer. This technique is particularly useful for identifying different types of phthalates in vinyl polymers and can distinguish between isomers based on their unique thermal decomposition products. chromatographyonline.com

X-ray Diffraction (XRD) for Solid-State Characterization and Crystallinity Studies

X-ray Diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the atomic and molecular structure of crystalline materials. For polymers, XRD is primarily used to assess the degree of crystallinity.

This compound is generally considered to be an amorphous polymer, meaning its molecular chains are arranged in a random, disordered manner rather than a well-defined crystalline lattice. XRD analysis of PVAP typically shows a broad, diffuse halo in the diffractogram, which is characteristic of an amorphous solid. nih.gov The absence of sharp Bragg peaks, which are indicative of crystalline structures, confirms the amorphous nature of the material. nih.gov

The amorphous state is crucial for many of the applications of PVAP, particularly in pharmaceutical formulations where it is used to form amorphous solid dispersions with poorly soluble drugs. The amorphous form of a drug typically exhibits enhanced solubility and dissolution rates compared to its crystalline counterpart. XRD is therefore a key technique to confirm the amorphous state of both the polymer and the drug within these formulations.

Advanced Microscopy and Imaging Techniques for Film Morphology and Structure

Advanced microscopy techniques are essential for visualizing the surface topography and internal structure of this compound films at the micro- and nanoscale. These methods provide critical insights into film formation, homogeneity, and the distribution of different components within a formulation.

One such powerful technique is Atomic Force Microscopy (AFM) . AFM can generate three-dimensional images of a sample's surface with very high resolution. In the context of PVAP-related research, AFM has been used to study the surface characteristics of poly(vinyl acetate) latex films. uml.edu It allows for the direct observation of surface morphology and can monitor the migration of components, such as unanchored stabilizers, during the film-forming process. uml.edu This is particularly relevant for understanding how additives and processing conditions affect the final film properties. By operating in different modes, AFM can simultaneously provide information on surface topography and variations in material properties like adhesion and stiffness.

Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Analysis

Scanning Electron Microscopy (SEM) is an essential technique for visualizing the microstructural characteristics of polymer films, providing high-resolution images of both the surface topography and the internal structure via cross-sectional analysis.

In the context of this compound research, SEM is employed to evaluate the quality and integrity of enteric coatings. The analysis begins with sample preparation, where a tablet or capsule coated with PVAP is carefully fractured, often cryogenically, to create a clean break and expose the cross-section of the coating layer and the underlying core. The samples are then mounted onto an aluminum stub using conductive carbon tape and sputter-coated with a thin layer of a conductive metal, such as gold or palladium. This coating prevents the buildup of static charge on the non-conductive polymer surface when it is scanned by the high-energy electron beam.

The instrument operates by scanning a focused beam of electrons across the sample. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition. Secondary electrons are the most common signal used for imaging, producing detailed images of the surface features.

Detailed Research Findings:

Surface Morphology: SEM images of the coating's surface are scrutinized for defects such as cracks, peeling, or "orange peel" texture. A smooth, uniform surface is indicative of a high-quality coating that will perform reliably. Studies on similar enteric polymers show that a well-formed film appears as a continuous and homogenous layer. For instance, SEM analysis of enteric-coated tablets reveals that a smooth and compact surface is crucial for preventing premature drug release researchgate.net.

Cross-Sectional Analysis: Cross-sectional images allow for the direct measurement of coating thickness and the assessment of its uniformity around the substrate. These images can reveal the interface between the coating and the core, highlighting the quality of adhesion. A consistent thickness is vital for ensuring a predictable dissolution time. Cross-sectional micrographs of multi-layer coatings can clearly distinguish each layer, confirming the distinctness and integrity of the structure researchgate.net. In some cases, after exposure to stability testing conditions, SEM can reveal the migration of drug crystals to the surface, indicating potential instability researchgate.net.

Atomic Force Microscopy (AFM) for Nanoscale Surface Topography and Mechanical Mapping

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. Beyond imaging, AFM can also probe the local mechanical properties of a surface, such as stiffness and adhesion, making it invaluable for the characterization of polymer films like PVAP.

The technique operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. A laser beam is reflected off the back of the cantilever onto a position-sensitive photodiode. As the tip interacts with the surface, the cantilever deflects, causing a change in the laser's position on the diode. This deflection is used to generate a detailed map of the surface topography.

For mechanical mapping, AFM operates in modes such as TappingMode™ with phase imaging or more quantitative modes like PeakForce QNM™ (Quantitative Nanomechanical Mapping).

Phase Imaging: In TappingMode, the cantilever is oscillated near its resonance frequency. The phase lag between the drive signal and the cantilever's oscillation is measured. This phase signal is sensitive to variations in material properties like adhesion and stiffness. Softer or more adhesive regions on the surface cause a larger phase lag, which is displayed as a phase image, providing a qualitative map of different components in a composite material.

PeakForce QNM™: This mode performs a very fast force-distance curve at each pixel of the image. By analyzing these curves, it can simultaneously and quantitatively map various mechanical properties, including Young's modulus (stiffness), adhesion, and deformation, along with the topography.

Detailed Research Findings:

Nanoscale Topography: AFM can reveal surface features with much higher resolution than SEM. For PVAP coatings, this allows for the quantification of surface roughness (e.g., Root Mean Square roughness) and the identification of nanoscale defects or polymer aggregates that could act as weak points in the enteric film.

Mechanical Mapping and Homogeneity: The primary advantage of AFM is its ability to map mechanical properties. For a PVAP film, which may be blended with plasticizers or other polymers, phase imaging can reveal the distribution of these components. A uniform phase image suggests a homogenous blend, which is critical for consistent performance. Conversely, distinct domains in the phase image would indicate phase separation, which could lead to unpredictable dissolution.

Quantitative Modulus Mapping: Using modes like PeakForce QNM™, researchers can create a map of the Young's modulus across the PVAP film surface researchgate.net. This is crucial for assessing the mechanical integrity of the coating. A uniform modulus across the surface indicates consistent film hardness and elasticity. This data helps in understanding how processing conditions or the addition of plasticizers affect the film's ability to withstand mechanical stress during manufacturing and handling without cracking researchgate.netacs.org. Studies on various polymers show that AFM can accurately measure Young's modulus in the GPa range, which is relevant for many pharmaceutical polymers researchgate.net.

Dissolution and Swelling Methodologies for Mechanistic Research

Understanding the dissolution and swelling behavior of this compound is fundamental to its application as an enteric polymer. These methodologies are designed to probe the mechanisms of polymer hydration, swelling, and eventual dissolution in response to specific environmental triggers, primarily pH.

pH-Dependent Dissolution Testing Apparatus and Protocols (e.g., USP Dissolution Apparatus)

The pH-dependent solubility of PVAP is its defining characteristic for enteric applications. This property is rigorously tested using standardized dissolution apparatus and protocols, such as those described in the United States Pharmacopeia (USP). The most common apparatus are USP Apparatus 1 (basket) and USP Apparatus 2 (paddle).

The protocol for testing an enteric-coated dosage form involves a two-stage process. First, the dosage form is exposed to an acidic medium, typically 0.1 N HCl (pH 1.2), for a specified period (e.g., 2 hours) to simulate the stomach environment. During this phase, a high-quality PVAP coating should remain intact, with minimal drug release. Following the acid stage, the dosage form is transferred to a buffer solution with a higher pH, typically phosphate (B84403) buffer at pH 6.8, to simulate the intestinal environment. Samples of the dissolution medium are withdrawn at predetermined time points and analyzed to determine the concentration of the released drug.

Detailed Research Findings: Research has demonstrated the distinct pH-dependent dissolution profile of PVAP. PVAP is a polymer with pH-dependent solubility properties that begins to dissolve at a pH of approximately 5.0. One study investigated the dissolution times of pure, unprocessed PVAP powder at different pH values. The results showed that the polymer dissolved faster at a higher pH due to a greater degree of ionization of its phthalate groups.

At pH 6.8 , unprocessed PVAP dissolved completely in 7.5 minutes .

At pH 5.5 , the dissolution was slightly slower, taking 10 minutes for complete dissolution.

This difference highlights the sensitivity of PVAP to the pH of the surrounding medium. The study also compared the dissolution performance of an amorphous solid dispersion (ASD) made with PVAP to those made with other common enteric polymers, hydroxypropylmethylcellulose (B13716658) acetate succinate (B1194679) (HPMCAS) and a methacrylic acid copolymer (Eudragit L100-55).

At pH 5.5 , the PVAP-based ASD dissolved completely within 45 minutes .

In contrast, the Eudragit L100-55 formulation required 90 minutes , and the HPMCAS formulation needed 160 minutes to achieve complete dissolution.

These findings underscore the superior dissolution performance of PVAP at the pH of the proximal small intestine.

In Vitro Release Kinetic Modeling and Data Interpretation

To understand the mechanism of drug release from a PVAP-based formulation, the in vitro dissolution data is fitted to various mathematical models. This analysis provides quantitative insights into the physical processes governing the release, such as diffusion, swelling, or erosion.

Commonly used kinetic models include:

Zero-Order Model: Describes systems where the drug release rate is constant over time, independent of concentration. This is often the ideal for controlled-release formulations.

First-Order Model: Describes systems where the release rate is directly proportional to the concentration of the drug remaining in the dosage form.

Higuchi Model: Developed for matrix systems, this model describes release as a diffusion process based on Fick's law, where the cumulative amount of drug released is proportional to the square root of time ptfarm.pllongdom.org. It is applicable for systems where the matrix does not swell or dissolve.

Korsmeyer-Peppas Model: This is a semi-empirical model that describes drug release from a polymeric system when the mechanism is not well-known or when more than one mechanism is involved longdom.orgnih.gov. The model relates the fractional drug release to time and a release exponent 'n', which is indicative of the transport mechanism.

Data Interpretation: The best-fitting model is determined by comparing the correlation coefficients (R²) from the linear regression of the release data plotted according to each model's equation. The 'n' value from the Korsmeyer-Peppas model is particularly informative:

n ≈ 0.5: Indicates Fickian diffusion (Higuchi model kinetics).

Investigative Studies on the Degradation Pathways and Stability of Polyvinyl Acetate Phthalate

Hydrolytic Degradation Mechanisms of PVAP Ester Bonds

The hydrolytic degradation of Polyvinyl Acetate (B1210297) Phthalate (B1215562) involves the cleavage of its ester linkages—both the acetate and the phthalate groups—when exposed to aqueous environments. This process is significantly influenced by the pH of the surrounding medium and can be catalyzed by either acids or bases. The primary products of complete hydrolysis are polyvinyl alcohol, acetic acid, and phthalic acid smolecule.com.

Under acidic conditions, the ester groups of PVAP undergo hydrolysis. The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the ester group, which increases its electrophilicity and facilitates nucleophilic attack by water.

While specific kinetic studies on the acid-catalyzed hydrolysis of PVAP are not extensively detailed in the available literature, valuable insights can be drawn from studies on its precursor, polyvinyl acetate (PVAc). The acid-catalyzed hydrolysis of PVAc is significantly slower than its base-catalyzed counterpart, by approximately two orders of magnitude hanrimwon.com. Research on PVAc hydrolysis in a water-acetic acid medium demonstrated that the reaction follows pseudo-first-order kinetics hanrimwon.com. In one study conducted at 35°C, the rate coefficient was determined to be 3.4 x 10⁻⁶ /sec hanrimwon.com. The slowness of the acid-catalyzed reaction is attributed to the lower affinity of the protonated vinyl acetate intermediate for water compared to the proton itself hanrimwon.com.

The primary products resulting from the complete acid-catalyzed hydrolysis of PVAP are:

Polyvinyl alcohol

Acetic acid

Phthalic acid

The degradation process under acidic conditions can be influenced by the type of acid catalyst used. Strong acids such as sulfuric acid and hydrochloric acid have been traditionally used for the hydrolysis of polyvinyl esters, though they can lead to discoloration and insolubilization of the resulting polyvinyl alcohol, especially at elevated temperatures (above 100-110°C) google.com.

Base-catalyzed hydrolysis, or saponification, of PVAP proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester groups. This mechanism is generally faster and more efficient than acid-catalyzed hydrolysis hanrimwon.com.

The reaction is effectively irreversible because the carboxylic acid products (acetic acid and the phthalic acid monoester) are deprotonated by the base to form carboxylate salts, which are resistant to further nucleophilic attack. Similar to the acid-catalyzed process, specific kinetic data for PVAP is limited. However, studies on related synthetic organic esters, including phthalates, confirm that alkaline hydrolysis follows second-order kinetics—first-order with respect to both the ester and the hydroxide ion concentration. When the hydroxide ion is in large excess, the reaction can be treated as a pseudo-first-order process.

The products of base-catalyzed hydrolysis of PVAP are the salts of the cleaved acids and polyvinyl alcohol:

Polyvinyl alcohol

Acetate salt (e.g., sodium acetate)

Phthalate salt (e.g., disodium (B8443419) phthalate)

The rate of base-catalyzed hydrolysis is significantly faster than the acid-catalyzed reaction, making it a more common method for the saponification of polyvinyl esters in industrial processes hanrimwon.com.

The hydrolytic stability of PVAP is fundamentally linked to the environmental pH due to its chemical structure, which includes free carboxylic acid groups on the phthalate moieties. This feature is precisely what makes it an effective enteric coating agent.

PVAP exhibits significant stability in highly acidic environments. It is designed to remain intact in the acidic conditions of the stomach, which typically range from a pH of 1.2 to 3.5 smolecule.com. In this pH range, the carboxylic acid groups of the phthalate moieties remain largely protonated and un-ionized, rendering the polymer hydrophobic and insoluble in water. Consequently, hydrolytic degradation is minimal.

As the pH increases upon entry into the small intestine (pH 5.5 to 7.0), the carboxylic acid groups deprotonate and become ionized smolecule.com. This ionization increases the polymer's hydrophilicity, causing the enteric coating to dissolve and release the encapsulated drug. This dissolution at higher pH also makes the ester linkages more susceptible to base-catalyzed hydrolysis. Therefore, the hydrolytic stability of PVAP decreases as the pH transitions from acidic to neutral and alkaline conditions.

The table below summarizes the stability of PVAP across different pH ranges.

| pH Range | Environment | State of Carboxylic Groups | Solubility & Stability |

| 1.2 - 3.5 | Stomach | Protonated (-COOH) | Insoluble, stable, minimal hydrolysis smolecule.com |

| 5.5 - 7.0 | Small Intestine | Deprotonated (-COO⁻) | Soluble, increased susceptibility to hydrolysis smolecule.com |

Thermal Degradation Processes and Byproduct Analysis

Thermal degradation of PVAP is a critical consideration, particularly during manufacturing processes like hot-melt extrusion (HME) and during storage at elevated temperatures. Heat can induce cleavage of the ester side chains, leading to the formation of volatile byproducts and altering the polymer's properties.

The thermal degradation of PVAP occurs in stages, mirroring the decomposition of its constituent parts. The primary mechanism is the elimination of the acetate and phthalate side groups from the polymer backbone.

Studies on the thermal degradation of PVAc, the polymer backbone of PVAP, show that the process is essentially a deacetylation reaction that evolves acetic acid and leaves a residue of polyacetylene, which contains conjugated double bonds researchgate.net. This process can have an autocatalytic character, as the acetic acid produced can accelerate further degradation researchgate.net. The deacetylation of PVAc typically begins at temperatures above 190-200°C and results in significant weight loss between 300°C and 400°C researchgate.netresearchgate.net.

For PVAP, thermal stress similarly causes the cleavage of both the acetate and phthalate moieties nih.gov. The primary volatile products formed during thermal decomposition are:

Acetic Acid : Formed from the elimination of the acetate groups.

Phthalic Anhydride (B1165640) : Formed from the degradation and cyclization of the phthalate groups smolecule.com.

The formation of these byproducts signifies a change in the chemical structure of the polymer, potentially impacting its performance as a pharmaceutical excipient.

Processing parameters, especially in techniques like hot-melt extrusion (HME), have a profound impact on the thermal stability of PVAP. HME involves processing materials at elevated temperatures under high shear, which can accelerate degradation.

Temperature: Temperature is a critical parameter. For successful extrusion, the processing temperature must be above the polymer's glass transition temperature (Tg) to ensure adequate softening and flow. However, excessive temperatures can initiate and accelerate thermal degradation . Thermogravimetric analysis (TGA) of PVAP shows the onset of thermal degradation, which dictates the upper limit for processing temperatures nih.gov. Studies have shown that processing PVAP at temperatures of 120°C and 140°C can lead to measurable degradation .

Shear Stress: Shear stress, generated by the rotating screws in an extruder, also contributes to the energy input into the polymer melt. High shear can lead to chain scission and localized heating, further promoting degradation. The screw speed is a key parameter controlling shear stress; higher speeds can increase shear but may reduce the material's residence time at high temperatures nih.gov.

A study on the HME of PVAP with polyethylene (B3416737) glycol (PEG 3000) as a plasticizer investigated the formation of degradation products at different processing conditions. The amounts of free phthalic acid and phthalic anhydride were quantified using High-Performance Liquid Chromatography (HPLC) nih.gov. The results showed that both higher temperatures and lower feed rates (which increase residence time) led to a greater concentration of degradation products.

The following table presents data from a study on the degradation of a PVAP:PEG 3000 (90:10 w/w) blend during HME, illustrating the effect of temperature and feed rate on the formation of phthalic acid and phthalic anhydride.

| Temperature (°C) | Feed Rate ( g/min ) | Phthalic Acid (μg/mL) | Phthalic Anhydride (μg/mL) |

| 120 | 1 | 21.0 | 12.3 |

| 120 | 2 | 19.3 | 11.5 |

| 120 | 3 | 18.9 | 10.9 |

| 140 | 1 | 37.1 | 18.0 |

| 140 | 2 | 34.3 | 16.6 |

| 140 | 3 | 31.8 | 15.6 |

Data derived from a study on the processing of Polyvinyl Acetate Phthalate in hot-melt extrusion nih.gov.

These findings underscore the necessity of carefully controlling processing parameters to minimize the thermal degradation of PVAP, ensuring the quality and stability of the final product. The use of plasticizers can lower the required processing temperature and viscosity, thereby mitigating thermal degradation to some extent nih.gov.

Strategies for Mitigating Thermal Degradation during Processing

This compound (PVAP) presents a narrow processing window for thermal methods like hot-melt extrusion (HME). At temperatures exceeding 120°C, the polymer is susceptible to degradation, which can lead to the release of phthalic acid and acetic acid. Research has focused on strategies to enable processing at lower temperatures, thereby preserving the polymer's integrity.

A primary strategy to mitigate thermal degradation is the incorporation of plasticizers. mdpi.com Plasticizers facilitate the processability of polymers by lowering their glass transition temperature (Tg). In the context of PVAP, studies have demonstrated that the addition of a suitable plasticizer allows for successful extrusion at temperatures that would otherwise cause degradation. mdpi.com

One study systematically investigated the use of Polyethylene Glycol 3000 (PEG 3000) as a plasticizer for PVAP in an HME process. It was determined that a blend of PVAP with 10% (w/w) PEG 3000 was sufficient to create an extrudable mixture. mdpi.comresearchgate.net This addition effectively lowered the blend's Tg to approximately 65.7°C, compared to the prominent Tg of neat PVAP at 116°C. The use of this plasticizer enabled the processing of PVAP at temperatures of 120°C and 140°C while minimizing degradation. researchgate.net

The control of HME process parameters is another critical factor. nih.govsemanticscholar.org Research has shown a direct correlation between processing temperature, mean residence time (MRT) of the material in the extruder, and the extent of degradation. Higher temperatures and longer residence times lead to an increased formation of free acidic degradation products. researchgate.net

The following table, derived from thermogravimetric analysis (TGA), illustrates the impact of temperature on the degradation of neat PVAP.

| Parameter | Condition | Result |

| Analysis Type | Temperature Gradient | First degradation step occurs up to 673K, leading to a weight loss of about 72%. The second step, up to 723K, results in nearly 100% weight loss. uctm.edu |

| Analysis Type | Isothermal | At 120°C, a continuous but slow degradation is observed over time. researchgate.net |

| Analysis Type | Isothermal | At 140°C, the rate of degradation is significantly faster and more pronounced than at 120°C. researchgate.net |

Furthermore, the compatibility of PVAP with the active pharmaceutical ingredient (API) being processed is crucial. Studies have found that while some APIs like indomethacin (B1671933) are compatible and show no degradation during HME with PVAP, others like dipyridamole (B1670753) can be incompatible and lead to almost complete degradation due to the presence of alcohol groups. mdpi.com

Photo-Oxidative Degradation of PVAP Films and Formulations

Photo-oxidation involves the degradation of a polymer resulting from the combined action of light and oxygen. wikipedia.org For polymers like PVAP, this process can lead to chain scission, causing the material to become brittle and leading to mechanical failure. wikipedia.org

Influence of UV Radiation on Polymer Chain Scission and Chemical Changes

Exposure to ultraviolet (UV) radiation is a primary driver of degradation in PVAP and its constituent polymers. While pure Poly(vinyl acetate) (PVAc) is considered relatively stable when exposed to UV light with wavelengths of 300 nm or higher, its degradation is influenced by additives and structural modifications inherent in PVAP. nih.gov The ester groups within the polymer structure can undergo hydrolysis, transforming into other substances like polyvinyl alcohol and acetic acid. youtube.com

Research on PVAc films plasticized with phthalates provides insight into the behavior of PVAP. When subjected to photo-oxidative ageing with UV radiation (wavelengths above 290 nm), the principal degradation mechanism observed is polymer chain scission. bohrium.comresearchgate.net This process occurs with very limited deacetylation under mild conditions. researchgate.net However, UV irradiation is known to favor the release of acetic acid at elevated temperatures (above 200°C). researchgate.net

The chemical changes induced by UV radiation include the formation of new chemical structures. Studies on plasticized PVAc films identified the formation of aldehydic structures as a key outcome of photo-oxidative treatment. bohrium.comresearchgate.net In analogous studies on plasticized Polyvinyl Chloride (PVC), short-wave UV exposure was found to induce significant molecular changes, resulting in the formation of phthalic monoesters and phthalic acid through multi-step radical reactions. nih.govresearchgate.net This suggests that the phthalate moiety in PVAP is also susceptible to UV-induced transformations.

The following table summarizes the key differences observed between thermal and photo-oxidative ageing on plasticized PVAc films, which serve as a model for PVAP degradation.

| Ageing Type | Primary Chemical Change | Dominant Degradation Mechanism |

| Thermal Ageing (60°C) | Enhanced formation of C=C double bonds along the polymer backbone. researchgate.net | Chain scission and deacetylation. researchgate.net |

| Photo-Oxidative Ageing (>290 nm UV) | Formation of aldehydic structures. researchgate.net | Predominantly chain scission. researchgate.net |

Role of Atmospheric Oxygen in Photo-Induced Degradation

Atmospheric oxygen plays a critical role in the photo-degradation of polymers, a process aptly named photo-oxidation. wikipedia.org The mechanism begins with the absorption of light, which leads to the formation of free radicals on the polymer chain. wikipedia.orgyoutube.com These highly reactive radicals then interact with molecular oxygen (O₂), initiating a cascade of chain reactions. youtube.com

The reaction of a polymer radical with oxygen forms a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (P-OOH) and propagating the radical chain reaction. youtube.com These hydroperoxides are unstable and can cleave upon absorbing more energy, generating new radicals that continue to drive the degradation process. youtube.com In the context of PVAP, this can lead to the breakdown of the polymer backbone and modification of the acetate and phthalate side groups. The presence of oxygen is therefore essential for this degradation pathway to proceed efficiently. nanoge.org

Research on Photostabilization Strategies for PVAP

To prevent degradation from environmental factors like UV light and oxygen, stabilizers are incorporated into polymer formulations. eupegypt.com While research specifically targeting the photostabilization of PVAP is not extensively detailed in the provided literature, strategies can be inferred from practices with analogous polymers like PVC, which also contains moieties susceptible to photo-oxidation.

Common strategies involve the use of UV stabilizers and antioxidants. eupegypt.comspecialchem.com

UV Stabilizers: These additives function by absorbing UV radiation and dissipating it as heat, thereby protecting the polymer from the initial free radical formation.

Antioxidants: These molecules interrupt the degradation process by reacting with and neutralizing free radicals, preventing the propagation of chain reactions. eupegypt.com

Mechanisms of Oxidative Degradation in this compound Systems

Oxidative degradation in polymers like PVAP is a free-radical chain reaction that can be initiated by heat, light, or mechanical stress. youtube.com The process is autocatalytic, meaning the products of the reaction can accelerate further degradation.

The generally accepted mechanism proceeds through three main stages:

Initiation: The process begins with the formation of free-radical sites on the polymer backbone (P•). youtube.com This can be caused by the cleavage of C-H or C-C bonds when the polymer is exposed to an energy source like UV light. nih.gov

Propagation: The polymer radical (P•) reacts rapidly with atmospheric oxygen to form a peroxy radical (POO•). This peroxy radical can then abstract a hydrogen atom from a neighboring polymer chain to form a hydroperoxide (POOH) and a new polymer radical (P•). youtube.com This creates a self-propagating cycle of degradation.

Termination: The chain reaction can be terminated when two radicals combine.

A key feature of this process is the decomposition of the hydroperoxides (POOH). Hydroperoxides are unstable and can break down to form two new, highly reactive radicals—an alkoxy radical (PO•) and a hydroxyl radical (•OH). youtube.com These radicals are potent initiators for further degradation, leading to chain scission and crosslinking, which ultimately alters the material's physical and chemical properties. researchgate.net In PVAP, this degradation would manifest as a breakdown of the vinyl acetate backbone and chemical modification of the phthalate and acetate side groups.

Environmental Fate and Biodegradation Research of this compound

The environmental fate of PVAP is complex, governed by the biodegradability of its constituent parts: the polyvinyl backbone, the acetate groups, and the phthalate groups.

Research indicates that Poly(vinyl acetate) (PVAc), the polymer backbone of PVAP, is not readily biodegradable under typical environmental conditions. youtube.com The breakdown process for PVAc is generally slow and requires specific microbial and environmental conditions. youtube.com A primary pathway for its initial breakdown is hydrolysis of the ester linkages, which yields Poly(vinyl alcohol) (PVA) and acetic acid. youtube.com

PVA is known to be more biodegradable than PVAc; however, its complete degradation into non-toxic components often requires the specialized conditions found in environments like wastewater treatment facilities. youtube.comnih.gov Acetic acid, a small organic molecule, is generally considered readily biodegradable.

The phthalate component of PVAP is also subject to biodegradation. Numerous studies have shown that phthalate esters can be degraded by a wide variety of bacteria and fungi under aerobic, anoxic, and anaerobic conditions. researchgate.net

Microbial Degradation Pathways and Mechanisms

The biodegradation of this compound is primarily initiated by microbial enzymatic activity that targets the ester linkages within the polymer structure. This process involves the hydrolysis of both the acetate and phthalate ester bonds, which is a common mechanism for the breakdown of polyesters by microorganisms. redalyc.orgnih.gov

The initial step in the microbial degradation of PVAP is the enzymatic cleavage of the ester bonds, a reaction catalyzed by esterases. redalyc.orgnih.gov This hydrolysis breaks down the polymer into its constituent components: polyvinyl alcohol (PVA), acetic acid, and phthalic acid. redalyc.orgnih.gov A variety of microorganisms, including bacteria and fungi, have been shown to produce esterases capable of this initial degradation step. redalyc.orgactascientific.com For instance, bacterial genera such as Bacillus and Pseudomonas are known to exhibit significant esterase activity. redalyc.org

Once the side chains are cleaved, the resulting polyvinyl alcohol (PVA) backbone becomes the primary substrate for further degradation. The microbial degradation of PVA is a well-studied process involving a two-step enzymatic reaction. nih.gov

Oxidation: The first step is the oxidation of the secondary alcohol groups in the PVA chain by an enzyme called PVA oxidase or PVA dehydrogenase. nih.govnih.gov This creates a keto-enol intermediate.

Hydrolysis: The oxidized PVA is then hydrolyzed, leading to the cleavage of the main polymer chain and the formation of smaller, water-soluble oligomers and ultimately monomers that can be assimilated by microbial cells. nih.govnih.gov

Numerous microorganisms have been identified as capable of degrading PVA, including bacteria from the genera Pseudomonas and Sphingomonas. nih.gov Fungi, such as Penicillium species, have also been reported to degrade PVA. nih.gov

Table 1: Key Microbial Enzymes in the Degradation of PVAP Components

| Component | Enzyme Class | Action | Example Microbial Source |

|---|---|---|---|

| Acetate & Phthalate Esters | Esterase | Hydrolyzes ester bonds to release acetic acid, phthalic acid, and polyvinyl alcohol. | Pseudomonas sp., Bacillus sp. redalyc.org |

| Polyvinyl Alcohol | PVA Dehydrogenase | Oxidizes secondary alcohol groups on the PVA backbone. | Sphingopyxis sp. nih.gov |

Assessment of Environmental Persistence and Metabolites

The environmental persistence of PVAP is determined by the biodegradability of its degradation products: polyvinyl alcohol, acetic acid, and phthalic acid. While designed for stability in acidic conditions, its fate in soil and aquatic environments is dependent on the presence of specific microbial communities capable of its breakdown.

Phthalic Acid: Phthalate esters are recognized as widespread environmental pollutants due to their extensive use as plasticizers. acs.orgnih.gov However, phthalic acid itself is susceptible to microbial degradation under both aerobic and anaerobic conditions. nih.gov Aerobic degradation pathways typically involve hydroxylation and subsequent ring cleavage, eventually funneling the metabolites into central metabolic pathways like the Krebs cycle. mdpi.com

Acetic Acid: As a simple organic acid, acetic acid is readily metabolized by a vast range of microorganisms and does not persist in the environment. nih.gov

Polyvinyl Alcohol (PVA): The persistence of the PVA backbone is a more complex issue. While PVA is considered biodegradable, the rate of degradation can be slow and is highly dependent on specific environmental conditions and the presence of PVA-degrading microorganisms. blueland.com The molecular weight of the PVA also plays a role, with lower molecular weight chains being more readily degraded. mdpi.com Studies have shown that while PVA is water-soluble, it may not completely disappear and can persist as dissolved polymers or contribute to microplastic pollution if not fully biodegraded. blueland.com The complete mineralization of PVA to carbon dioxide and water requires a specific consortium of microbes with the necessary enzymatic capabilities. nih.gov

Table 2: Primary Metabolites of PVAP Degradation and their Environmental Fate

| Metabolite | Chemical Formula | Environmental Significance |

|---|---|---|

| Phthalic Acid | C₈H₆O₄ | A recognized environmental contaminant, but it is biodegradable by various microorganisms. nih.gov |

| Acetic Acid | CH₃COOH | Readily consumed by a wide range of microbes and does not persist. nih.gov |

Research on Enhanced Biodegradability through Polymer Modification

To mitigate the environmental impact of polymers like PVAP, research has focused on strategies to enhance their biodegradability. These approaches primarily involve modifying the polymer's chemical structure to make it more susceptible to microbial attack. patsnap.com

Another approach is blending PVAP with natural polymers . Materials such as starch or cellulose (B213188) are inherently biodegradable. researchgate.net Creating blends of PVAP with these natural polymers can accelerate the degradation process. mdpi.comresearchgate.net The microbial community will first consume the more accessible natural polymer, which increases the surface area of the synthetic polymer and can create a more favorable environment for the proliferation of plastic-degrading microbes. researchgate.net Studies on blending PVA with corn starch have shown a significant increase in the rate of biodegradation in soil environments. mdpi.com

Finally, controlling the molecular architecture of the polymer can influence its degradation rate. Synthesizing PVAP with a lower molecular weight or a more amorphous structure can increase its susceptibility to enzymatic degradation by providing a larger surface area and easier access for enzymes to the polymer chains. mdpi.com

Table 3: Polymer Modification Strategies to Enhance PVAP Biodegradability

| Modification Strategy | Description | Expected Outcome |

|---|---|---|

| Copolymerization | Incorporating monomers with highly susceptible ester linkages (e.g., from lactic acid or caprolactone). | Faster cleavage of the polymer backbone. patsnap.com |

| Blending with Natural Polymers | Mixing PVAP with biodegradable materials like starch or cellulose. | Accelerated degradation due to initial consumption of the natural component, increasing the surface area of PVAP. mdpi.comresearchgate.net |

Polymer Science Research in Polyvinyl Acetate Phthalate Formulations and Intermolecular Interactions

Investigation of Polyvinyl Acetate (B1210297) Phthalate (B1215562) as a Matrix Polymer

The utility of PVAP as a matrix polymer is most prominently demonstrated in the field of amorphous solid dispersions. By creating a solid solution of a drug within the PVAP matrix, the drug's crystalline structure is disrupted, leading to an amorphous state that often exhibits enhanced dissolution rates and improved bioavailability.

Amorphous Solid Dispersion (ASD) Systems: PVAP as a Carrier Material

Amorphous solid dispersions (ASDs) are a key strategy for formulating poorly soluble drugs. In these systems, PVAP acts as a carrier material, physically stabilizing the amorphous form of the drug. nih.govresearchgate.net The pH-dependent nature of PVAP makes it particularly suitable for enteric drug delivery, where the polymer remains intact in the acidic environment of the stomach and dissolves in the more neutral pH of the small intestine.

The stabilization of the amorphous phase of a drug within a PVAP matrix is a critical factor in the success of an ASD formulation. The primary mechanisms by which PVAP achieves this stabilization include:

Physical Separation: The polymer chains of PVAP create a physical barrier that separates individual drug molecules, hindering the nucleation and growth of crystals.

Specific Intermolecular Interactions: The formation of specific chemical interactions, such as hydrogen bonds, between the drug and PVAP can further reduce the molecular mobility of the drug and enhance the stability of the amorphous phase. nih.gov The absence of a melting point and the presence of a single glass transition temperature in a processed ASD are indicative of a homogenous, single-phased amorphous system. researchgate.net

The compatibility between the drug and the polymer is a crucial determinant of the physical stability and performance of an ASD. Research has shown that strong intermolecular interactions between the drug and polymer are key to preventing phase separation and recrystallization. nih.gov Techniques such as Fourier-transform infrared spectroscopy (FT-IR) and solid-state nuclear magnetic resonance (NMR) are employed to probe these interactions at a molecular level. nih.gov

A study investigating drug-polymer interactions in copovidone-based ASDs highlighted the impact of different types of interactions on dissolution performance. It was found that the nature of the functional groups on the drug molecule, which dictates its ability to form hydrogen bonds, halogen bonds, or other nonspecific interactions with the polymer, significantly influences the release characteristics of the drug. pharmaexcipients.com While specific studies detailing a wide range of drug-PVAP interactions are extensive, the principles of compatibility remain the same. Stronger drug-polymer compatibility leads to lower molecular mobility and more uniform drug distribution on the surface of the solid dispersion, which can stabilize the formulation, especially under humid conditions. mdpi.com

| Interaction Type | Effect on Molecular Mobility | Impact on Drug Distribution | Overall ASD Stability |

|---|---|---|---|

| Strong (e.g., Hydrogen Bonding) | Reduced | More Uniform | Enhanced |

| Weak (e.g., van der Waals) | Less Reduced | Less Uniform | Potentially Reduced |

The processability of PVAP, particularly in manufacturing techniques like hot-melt extrusion (HME), can be challenging due to its high glass transition temperature. Plasticizers are often incorporated into PVAP formulations to facilitate processing by lowering the Tg and melt viscosity.

One study demonstrated that PVAP could be successfully extruded with the addition of 10% (w/w) polyethylene (B3416737) glycol (PEG) 3000 as a plasticizer. nih.govnih.gov The inclusion of the plasticizer enabled the formation of single-phased amorphous solid dispersions with indomethacin (B1671933). nih.govresearchgate.netnih.govsemanticscholar.org It was noted that high amounts of plasticizer (e.g., 40% w/w) could lead to lower storage stability. nih.gov The study also found that the dissolution performance of the indomethacin-PVAP ASD was superior at pH 5.5 and comparable at pH 6.8 to commonly used polymers like hydroxypropylmethylcellulose (B13716658) acetate succinate (B1194679) (HPMCAS) and Eudragit L100-55. nih.govresearchgate.netnih.govsemanticscholar.org

| Plasticizer | Concentration (% w/w) | Effect on Processability | Impact on ASD Performance | Reference |

|---|---|---|---|---|

| Polyethylene Glycol (PEG) 3000 | 10% | Enabled successful hot-melt extrusion of PVAP. | Facilitated the formation of a single-phased ASD with indomethacin, showing superior dissolution at pH 5.5. | nih.govresearchgate.netnih.govsemanticscholar.org |

| Not specified | 40% | Facilitated extrusion. | Resulted in low storage stability. | nih.gov |

Inter-Polymer Interactions and Complex Formation Studies